molecular formula C11H18ClNO B570553 p-Hydroxymephentermine Hydrochloride CAS No. 120583-18-8

p-Hydroxymephentermine Hydrochloride

Cat. No.: B570553
CAS No.: 120583-18-8
M. Wt: 215.721
InChI Key: AOYHCLFMNVYVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Significance within Sympathomimetic Amine Metabolites

The research significance of p-Hydroxymephentermine Hydrochloride is intrinsically linked to its status as a primary metabolite of mephentermine (B94010). nih.gov Mephentermine undergoes extensive metabolism in the body, with p-hydroxylation (the addition of a hydroxyl group at the para position of the phenyl ring) being a crucial route. nih.govpharmacompass.com This metabolic conversion is primarily mediated by cytochrome P450 enzymes in the liver. nih.govtandfonline.com

Studies utilizing rat liver microsomal preparations have elucidated these metabolic pathways. Research has shown that mephentermine (MP) is oxidized to form p-hydroxymephentermine (p-hydroxy-MP). nih.govnih.gov This p-hydroxylation reaction is NADPH-dependent and is inhibited by specific inhibitors of cytochrome P450. nih.govtandfonline.com Furthermore, p-hydroxymephentermine itself can be further metabolized via N-demethylation to produce p-hydroxyphentermine (p-hydroxy-Ph), although this reaction proceeds at a slower rate compared to other metabolic conversions of mephentermine and its derivatives. nih.govtandfonline.com

The identification of p-hydroxymephentermine as a major urinary and biliary metabolite in animal models underscores its importance in pharmacokinetic and toxicological studies. tandfonline.com Understanding the formation and subsequent elimination of this metabolite is vital for comprehending the duration of action and clearance of the parent drug, mephentermine.

Below is a data table summarizing key metabolic reactions involving mephentermine and its derivatives as observed in rat liver microsomal studies.

Precursor CompoundMetabolic ReactionResulting MetaboliteRelative Reaction Rate/Activity
Mephentermine (MP)p-Hydroxylationp-Hydroxymephentermine (p-hydroxy-MP)Similar to MP demethylation
p-Hydroxymephentermine (p-hydroxy-MP)N-Demethylationp-Hydroxyphentermine (p-hydroxy-Ph)Slowest observed rate (~0.2 nmol/nmol P450 per min)
N-Hydroxymephentermine (N-hydroxy-MP)N-DemethylationN-Hydroxyphentermine (N-hydroxy-Ph)Highest activity (~4.8 nmol/nmol P450 per min)
Mephentermine (MP)N-DemethylationPhentermine (Ph)Similar to MP p-hydroxylation

Data derived from studies on rat liver microsomal preparations. tandfonline.com

Contextualization within Modern Pharmaceutical Research Methodologies

The study of metabolites like this compound is fundamental to modern pharmaceutical research and is facilitated by sophisticated analytical methodologies. These techniques are crucial for identifying and quantifying the compound in biological matrices, which is essential for metabolism studies, pharmacokinetics, and forensic or anti-doping analysis. researchgate.netresearchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) has been a traditional method for identifying p-hydroxymephentermine and related compounds in laboratory settings. nih.gov However, contemporary research increasingly relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity, specificity, and simplified sample preparation, often eliminating the need for derivatization. researchgate.netgoogle.com

LC-MS/MS methods have been developed for the simultaneous determination of mephentermine and its metabolites, including p-hydroxymephentermine, in urine samples. researchgate.netnih.gov These methods often employ a "dilute and shoot" approach, where urine samples are simply diluted before injection into the LC-MS/MS system, streamlining the analytical process. researchgate.netnih.gov Identification and quantification are typically achieved using multiple reaction monitoring (MRM), which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov

The development and validation of such robust analytical methods are cornerstones of modern pharmaceutical science, enabling precise characterization of drug metabolism and disposition. nih.gov

The following table details parameters from a validated LC-MS/MS method for the analysis of sympathomimetic amines.

Analytical ParameterSpecification
TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
ColumnReversed-phase C18
ElutionGradient
Run TimeApproximately 5 minutes
DetectionMultiple Reaction Monitoring (MRM)
Sample PreparationDilution of urine sample

This table summarizes a typical modern analytical approach for detecting mephentermine and its metabolites. researchgate.netnih.gov

Properties

CAS No.

120583-18-8

Molecular Formula

C11H18ClNO

Molecular Weight

215.721

IUPAC Name

4-[2-methyl-2-(methylamino)propyl]phenol;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-11(2,12-3)8-9-4-6-10(13)7-5-9;/h4-7,12-13H,8H2,1-3H3;1H

InChI Key

AOYHCLFMNVYVDT-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=C(C=C1)O)NC.Cl

Synonyms

p-(2-Methyl-2-methylaminopropyl)phenol Hydrochloride;  4-[2-Methyl-2-(methylamino)propyl]phenol Hydrochloride

Origin of Product

United States

Chemical Synthesis and Biosynthetic Pathways of P Hydroxymephentermine Hydrochloride

Biosynthetic Formation and Metabolic Generation

The formation of p-Hydroxymephentermine is primarily a result of the metabolic processes occurring in the liver. The precursor compound, Mephentermine (B94010), undergoes significant biotransformation, leading to the generation of several metabolites, including its para-hydroxylated form.

Enzymatic p-Hydroxylation Mechanisms of Precursor Compounds

The conversion of mephentermine (MP) to p-hydroxymephentermine (p-hydroxy-MP) is a primary metabolic reaction. nih.gov This transformation is an enzymatic process that occurs in liver microsomes and is dependent on the presence of NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.govnih.gov Studies using rat liver microsomal preparations have identified the NADPH-dependent formation of p-hydroxy-MP from its precursor, mephentermine. nih.govpharmacompass.com This hydroxylation reaction is a key step in the hepatic metabolism of the compound. drugbank.com The p-hydroxylation of phentermine, a related compound and a metabolite of mephentermine, is also catalyzed by an NADPH-dependent system in liver microsomes. nih.govnih.gov

Research has substantiated that p-hydroxylation is a significant metabolic pathway for mephentermine in rats, with p-hydroxymephentermine being isolated from urine as a key metabolite. nih.gov

Cytochrome P450-Mediated Biotransformation Pathways

The enzymatic p-hydroxylation of mephentermine is specifically mediated by the Cytochrome P450 (CYP450) enzyme system. nih.gov The CYP450 system is a large family of enzymes predominantly found in the liver that are responsible for the Phase I metabolism of a vast number of drugs and other xenobiotics. openanesthesia.orgnih.gov These enzymes typically catalyze oxidation, reduction, and hydrolysis reactions. openanesthesia.org

The involvement of CYP450 in the p-hydroxylation of mephentermine and phentermine is confirmed by inhibition studies. The reaction is inhibited by known inhibitors of cytochrome P450, which confirms that this enzyme family is responsible for catalyzing the introduction of a hydroxyl group onto the phenyl ring of the precursor molecule. nih.gov In contrast, other metabolic reactions like N-demethylation are inhibited by both CYP450 inhibitors and inhibitors of the FAD-monooxygenase system, indicating distinct enzymatic pathways for different metabolic transformations of the molecule. nih.gov

The table below summarizes the key metabolic reactions of mephentermine and related compounds as observed in rat liver microsomal preparations. nih.gov

Precursor CompoundMetabolic ReactionProductCatalyzing System
Mephentermine (MP)p-Hydroxylationp-Hydroxymephentermine (p-hydroxy-MP)Cytochrome P450
Mephentermine (MP)N-DemethylationPhentermine (Ph)Cytochrome P450, FAD-monooxygenase
Phentermine (Ph)p-Hydroxylationp-Hydroxyphentermine (p-hydroxy-Ph)Cytochrome P450
p-HydroxymephentermineN-Demethylationp-Hydroxyphentermine (p-hydroxy-Ph)Cytochrome P450, FAD-monooxygenase

Synthetic Methodologies for p-Hydroxymephentermine Hydrochloride and Analogous Structures

The chemical synthesis of this compound and related structures is essential for producing standards for analytical research and for exploring structure-activity relationships.

De Novo Chemical Synthesis Strategies

The synthesis of mephentermine, the direct precursor to p-hydroxymephentermine, can be achieved through multiple routes. One method involves a Henry reaction between benzaldehyde (B42025) and 2-nitropropane. wikipedia.org The subsequent product is reduced, undergoes imine formation, alkylation with iodomethane, halogenation, and finally, a Rosenmund reduction to yield mephentermine. wikipedia.org An alternative synthesis involves the condensation of phentermine with benzaldehyde to form a Schiff base, which is then alkylated with methyl iodide to produce mephentermine. wikipedia.org

While the para-hydroxylation is primarily described as a metabolic step, chemical synthesis of related chiral amines can be achieved through multi-step processes starting from readily available chiral source compounds, involving cyclization, reduction ring-opening, deprotection, and purification. google.com The synthesis of mephentermine can also be accomplished by hydrogenating 1-chloro-2-methylamino-2-methyl-1-phenylpropane. google.com The final conversion to this compound would involve a subsequent para-hydroxylation step and salt formation with hydrochloric acid.

Derivatization Techniques for Research Purposes

For analytical purposes, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to enhance the volatility, thermal stability, and detectability of compounds like p-hydroxymephentermine and its analogs. psu.edu

Derivatization converts the analyte into a less polar and more volatile compound. psu.edu Common techniques used for amphetamine-related compounds involve acylation or silylation. For instance, derivatization with reagents such as acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), or N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) has been used for the qualitative identification of mephentermine metabolites. researchgate.net

Another approach combines extraction and derivatization into a single step using reagents like methyl chloroformate, which reacts with the amine group to form the corresponding carbamate. nih.gov For the analysis of related compounds, derivatization with pentafluorobenzoyl chloride (PFB-CI) has also been employed, followed by GC-MS analysis. researchgate.net These techniques are crucial for the accurate detection and quantification of these compounds in biological matrices. nih.gov

The table below lists various derivatizing agents used for the analysis of amphetamine-type compounds.

Derivatizing AgentAbbreviationPurposeAnalytical Method
Acetic Anhydride-Qualitative IdentificationGC-MS
Trifluoroacetic AnhydrideTFAAQualitative Identification, QuantificationGC-MS
N,O-bis-(trimethylsilyl)-trifluoroacetamideBSTFAQualitative IdentificationGC-MS
Methyl Chloroformate-QuantificationGC-NPD
Pentafluorobenzoyl ChloridePFB-CIQuantificationGC-MS

Advanced Metabolic Investigations of P Hydroxymephentermine Hydrochloride

In Vitro Metabolic Studies Using Biological Systems

In vitro metabolic studies are fundamental to characterizing the biotransformation of xenobiotics. For p-Hydroxymephentermine, biological systems such as liver microsomes and hepatocytes serve as primary models to investigate its metabolic fate. These systems contain the enzymatic machinery responsible for drug metabolism, offering a controlled environment to study specific metabolic pathways.

Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I drug-metabolizing enzymes like the cytochrome P450 (CYP450) superfamily. springernature.comdls.com Hepatocytes, as intact liver cells, contain both Phase I and Phase II enzymes, providing a more comprehensive model for metabolic studies. thermofisher.com

Incubation of p-Hydroxymephentermine with rat liver microsomal preparations in the presence of cofactors like NADPH has been a key methodology. tandfonline.comnih.gov Studies have shown that the N-demethylation of p-Hydroxymephentermine is an NADPH-dependent microsomal reaction. nih.govtandfonline.com The rate of this reaction, however, has been observed to be the slowest among several other metabolic conversions of mephentermine (B94010) and its derivatives. tandfonline.comnih.gov For instance, the rate of formation of p-Hydroxyphentermine from p-Hydroxymephentermine was measured at approximately 0.2 nmol/nmol P450 per minute in one study. tandfonline.com

Hepatocyte incubation models offer the advantage of including both microsomal and cytosolic enzymes. While specific studies focusing solely on p-Hydroxymephentermine in hepatocyte models are less detailed in the literature, the general utility of hepatocytes for predicting hepatic clearance is well-established. springernature.comnih.govmdpi.com These models allow for the investigation of both Phase I and subsequent Phase II conjugation reactions, which are critical for the detoxification and elimination of metabolites.

Table 1: In Vitro Metabolic Reactions of Mephentermine Derivatives in Rat Liver Microsomes This table is interactive. You can sort and filter the data.

Substrate Metabolic Reaction Product Cofactor Required Observed Rate (nmol/nmol P450/min)
Mephentermine (MP) p-Hydroxylation p-Hydroxymephentermine (p-Hydroxy-MP) NADPH ~0.5 tandfonline.com
Mephentermine (MP) N-Demethylation Phentermine (Ph) NADPH ~0.5 tandfonline.com
p-Hydroxymephentermine (p-Hydroxy-MP) N-Demethylation p-Hydroxyphentermine (p-Hydroxy-Ph) NADPH ~0.2 tandfonline.com
N-Hydroxymephentermine (N-Hydroxy-MP) N-Demethylation N-Hydroxyphentermine (N-Hydroxy-Ph) NADPH ~4.8 tandfonline.com
Phentermine (Ph) p-Hydroxylation p-Hydroxyphentermine (p-Hydroxy-Ph) NADPH ~0.5 tandfonline.com

The primary metabolite formed from p-Hydroxymephentermine in vitro is p-Hydroxyphentermine. nih.govtandfonline.com This transformation occurs via N-demethylation, a common metabolic pathway for compounds containing a methylamino group. tandfonline.comnih.gov

The identification of this metabolite has been accomplished using analytical techniques such as gas-liquid chromatography (g.l.c.) and gas-liquid chromatography-mass spectrometry (g.l.c.-MS). nih.govtandfonline.com These methods allow for the separation of the metabolite from the parent compound and other substances in the incubation mixture, followed by its structural characterization based on its mass spectrum. The identity of the metabolite is then confirmed by comparing its chromatographic and spectral properties with those of a synthetically prepared standard of p-Hydroxyphentermine hydrochloride. tandfonline.com

While not explicitly detailed for this specific metabolite in the reviewed literature, the definitive structural elucidation of novel metabolites often relies on Nuclear Magnetic Resonance (NMR) spectroscopy. hyphadiscovery.com Techniques like 1H NMR, COSY, HSQC, and HMBC allow for the precise determination of the chemical structure, including the position of hydroxylation and the confirmation of demethylation. hyphadiscovery.com

The established metabolic pathway is as follows:

Parent Compound: p-Hydroxymephentermine

Metabolic Reaction: N-demethylation

Resulting Metabolite: p-Hydroxyphentermine tandfonline.comnih.govtandfonline.com

Metabolic pathways can exhibit significant variation between species. In vitro studies using liver microsomes from different animals have highlighted these differences in the metabolism of mephentermine and its derivatives.

Rat: In male Wistar rat liver microsomes, p-Hydroxymephentermine is formed from mephentermine via p-hydroxylation and is further metabolized to p-Hydroxyphentermine through N-demethylation. tandfonline.comnih.govtandfonline.com This N-demethylation step is catalyzed at a relatively slow rate. tandfonline.comnih.gov

Rabbit: Early work with rabbit liver microsomal fractions showed that mephentermine is metabolized to phentermine, N-hydroxymephentermine, and N-hydroxyphentermine. tandfonline.comdntb.gov.ua The formation of p-hydroxylated metabolites, which are major products in rats, was not initially reported as a primary route in rabbits. tandfonline.comtandfonline.com

Guinea Pig and Mouse: In vivo studies, which reflect the outcomes of hepatic metabolism, show different metabolic profiles. In guinea pigs, the primary metabolic reaction for mephentermine is N-demethylation to produce phentermine. nih.gov In mice, both N-demethylation (to phentermine) and p-hydroxylation (to p-hydroxymephentermine, which is then conjugated) are major pathways. nih.gov

These species-specific differences are crucial in preclinical drug development for selecting the appropriate animal model to predict human metabolism.

Table 2: Comparative In Vitro Metabolism of Mephentermine in Liver Microsomes This table is interactive. You can sort and filter the data.

Species Primary Metabolic Pathways from Mephentermine Key Metabolites Formed Reference
Rat N-Demethylation, p-Hydroxylation Phentermine, p-Hydroxymephentermine, p-Hydroxyphentermine tandfonline.comtandfonline.com

In Vivo Metabolic Characterization in Non-Human Organisms

In vivo studies in animal models are essential for understanding the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME) of a compound and its metabolites under physiological conditions.

Analysis of urine and bile is a direct method to identify the end-products of metabolism that are eliminated from the body.

In male Wistar rats, p-Hydroxymephentermine is a major metabolite of mephentermine. nih.govdocumentsdelivered.com Following administration of mephentermine, conjugated p-Hydroxymephentermine was identified as the major urinary and biliary metabolite. nih.gov In 24-hour urine samples, conjugated p-Hydroxymephentermine accounted for about 18% of the administered radioactivity. nih.gov It was also the primary metabolite in bile, representing about 39% of the radioactivity excreted over 24 hours. nih.gov The conjugates are believed to be glucuronides. nih.gov Other minor metabolites detected in rat urine and bile include phentermine, p-hydroxyphentermine, N-hydroxyphentermine, and N-hydroxymephentermine, along with their conjugates. nih.gov

Studies in other species reveal different excretion profiles:

Guinea Pigs: Following administration of mephentermine, about 27% of the dose was excreted in the urine within 24 hours. The main metabolites were phentermine (7.8%) and a conjugate of N-hydroxyphentermine (3.6%). p-Hydroxymephentermine and its conjugate were considered minor metabolites (less than 1.0%). nih.gov

Mice: Approximately 47% of the administered radioactivity was excreted in the 24-hour urine. The primary metabolites were phentermine (11.7%) and conjugates of p-Hydroxymephentermine (3.1%). nih.gov

Table 3: Major Urinary Excretion Products of Mephentermine in Different Species (24h) This table is interactive. You can sort and filter the data.

Species Major Metabolite(s) % of Administered Dose Minor Metabolites Include Reference
Rat Conjugated p-Hydroxymephentermine ~18% Phentermine, p-Hydroxyphentermine nih.gov
Guinea Pig Phentermine 7.8% p-Hydroxymephentermine, p-Hydroxyphentermine nih.gov

Pharmacokinetic modeling quantifies the time course of metabolite formation and elimination. While a complete pharmacokinetic model for p-Hydroxymephentermine is not extensively detailed in the available literature, key kinetic parameters have been investigated in preclinical models.

In male Wistar rats, the biliary excretion rates of conjugated p-Hydroxyphentermine and conjugated p-Hydroxymephentermine were observed to reach their maximum levels between 3 to 4 hours after administration of the parent compound, mephentermine. nih.gov In contrast, non-conjugated metabolites peaked earlier, between 1 to 2 hours. nih.gov This suggests a rapid initial metabolism followed by a slightly delayed excretion of the conjugated products. Fifty percent of the total biliary metabolites were excreted within 5 hours, indicating a relatively efficient elimination process in this model. nih.gov

The biological half-life of the parent compound, mephentermine, has been reported as 17 to 18 hours, which influences the duration of metabolite formation and presence in the system. drugbank.com Pharmacokinetic studies rely on measuring the concentration of the parent drug and its metabolites over time to calculate parameters such as clearance, volume of distribution, and elimination half-life. These parameters are essential for predicting the substance's behavior in vivo.

Enzymatic and Molecular Interaction Research

Cytochrome P450 Enzyme System Interactions

The Cytochrome P450 (CYP) system is a critical family of enzymes responsible for the metabolism of a vast array of xenobiotics, including many pharmaceutical compounds. The potential for a compound to inhibit or induce specific CYP isozymes is a key determinant in predicting drug-drug interactions.

Inhibition and Induction Potential with Specific Isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5)

Currently, there is a lack of specific studies detailing the inhibitory or inductive effects of p-Hydroxymephentermine Hydrochloride on the primary drug-metabolizing CYP isozymes. Research into the metabolism of its parent compound, Mephentermine (B94010), indicates the involvement of the CYP450 system in its p-hydroxylation. However, this information does not extend to the specific actions of p-Hydroxymephentermine itself on these enzymes. Without dedicated in vitro or in vivo studies, it is not possible to provide data on its potential to alter the metabolism of other drugs that are substrates for CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, or CYP3A5.

Mechanistic Studies of Enzyme-Substrate/Inhibitor Binding Kinetics

Detailed mechanistic studies, including the determination of kinetic parameters such as Kᵢ (inhibition constant) and Kₘ (Michaelis constant), are fundamental to understanding the nature and potency of enzyme-substrate or enzyme-inhibitor interactions. No published research could be located that has investigated the binding kinetics of this compound with any of the aforementioned CYP isozymes.

Interactions with Other Drug-Metabolizing Enzymes and Transporters (e.g., P-glycoprotein)

P-glycoprotein (P-gp) is a well-characterized efflux transporter that plays a crucial role in drug absorption and distribution, including transport across the blood-brain barrier. The interaction of compounds with P-gp can have significant pharmacokinetic implications. There is currently no available data from in vitro or in vivo studies to suggest whether this compound is a substrate, inhibitor, or inducer of P-glycoprotein or other significant drug-metabolizing enzymes and transporters.

Receptor Binding and Downstream Signaling Modulation Studies

Investigation of Adrenergic Receptor Affinities and Activation

Mephentermine, the parent compound of p-Hydroxymephentermine, is known to act as an adrenergic agonist. However, the specific binding affinities and activation profiles of this compound at various adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂) have not been characterized in the available literature. Such studies would be necessary to determine its sympathomimetic potential and receptor selectivity.

Cellular Signaling Pathway Modulation (e.g., Autophagy, Neurotransmission)

The influence of xenobiotics on cellular signaling pathways is a key area of modern pharmacological research. There is no scientific evidence to date that has explored the effects of this compound on cellular processes such as autophagy, a critical cellular maintenance pathway, or on specific aspects of neurotransmission beyond a general sympathomimetic effect that might be inferred from its parent compound.

Sophisticated Analytical Methodologies for P Hydroxymephentermine Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of p-Hydroxymephentermine, allowing for its effective separation from parent compounds and other related metabolites in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and specific quantification of p-Hydroxymephentermine. As a polar metabolite of phentermine and mephentermine (B94010), its analysis benefits from the direct analysis capabilities of LC-MS without the need for derivatization, which is often required for gas chromatography. google.com

A validated LC-MS/MS method for the simultaneous determination of hydroxyphentermine (the class of compounds to which p-Hydroxymephentermine belongs), phentermine, and mephentermine in urine samples has been developed. google.com This method employs a "dilute and shoot" approach, simplifying sample preparation. Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution, allowing for the resolution of all analytes within a short run time, often less than five minutes. google.comnih.gov Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov Electrospray ionization (ESI) is the preferred ionization technique for these polar compounds. google.com

Validation studies for such methods demonstrate excellent linearity over a defined concentration range, with high precision and accuracy. google.comnih.gov For instance, a method for related compounds showed intra- and inter-day precisions within 8.9% and accuracies ranging from -6.2% to 11.2%. nih.gov The limit of quantification (LOQ) for hydroxylated metabolites is often in the low ng/mL range. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Related Hydroxylated Amine Metabolites

Parameter Value
Chromatography
Column Reversed-phase C18
Mobile Phase Gradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate)
Flow Rate 200-500 µL/min
Run Time < 5 minutes
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Note: This table is based on established methods for closely related analytes and represents typical parameters that would be adapted for p-Hydroxymephentermine Hydrochloride analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of mephentermine and its metabolites, including p-Hydroxymephentermine. researchgate.netresearchgate.net Due to the low volatility and polar nature of hydroxylated amines, chemical derivatization is a mandatory step prior to GC-MS analysis. This process converts the analyte into a more volatile and thermally stable form, improving its chromatographic properties. researchgate.net

Common derivatization reagents for compounds containing amine and hydroxyl groups include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net Following extraction from the biological matrix (e.g., urine), the dried extract is reconstituted in a solvent and treated with the derivatizing agent. The resulting derivative is then injected into the GC-MS system. researchgate.net The analysis is typically performed on a fused silica (B1680970) capillary column, and the mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode for detection. researchgate.net

Studies on the metabolism of the related compound oxethazaine, which metabolizes to mephentermine and phentermine, have utilized GC-MS to detect hydroxylated metabolites such as β-hydroxymephentermine. google.com These studies confirm the utility of GC-MS in identifying hydroxylated species within this class of compounds.

High Performance Liquid Chromatography (HPLC) with UV Detection for Related Analytes

While less sensitive and specific than mass spectrometry-based methods, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection can be employed for the analysis of sympathomimetic amines, particularly in pharmaceutical formulations where concentrations are higher. For detection in biological fluids, derivatization is often necessary to enhance the chromophoric properties of the analytes, thereby increasing the sensitivity of UV detection.

A general approach involves pre-column derivatization followed by separation on a reversed-phase column (e.g., ODS C18) with an isocratic or gradient mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile. researchgate.net The UV detector is set to a wavelength corresponding to the maximum absorbance of the derivatized analyte. While specific methods for this compound are not widely detailed, the principles applied to the analysis of phentermine and other sympathomimetic amines are applicable. For instance, an isocratic reverse-phase HPLC-UV method has been developed for oxethazaine, a precursor to mephentermine, using a UV detector set at 220 nm. researchgate.net

Advanced Spectroscopic and Other Detection Modalities

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

The mass spectrum of a compound provides a unique fingerprint based on its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. For p-Hydroxymephentermine, electron ionization (EI) following GC separation or electrospray ionization (ESI) in LC-MS generates a molecular ion (or a protonated molecule in ESI) and characteristic fragment ions.

The fragmentation of phentermine-like structures is well-characterized. A common fragmentation pathway involves the cleavage of the Cα-Cβ bond (benzylic cleavage), leading to the formation of a stable tropylium (B1234903) ion or related structures. For p-Hydroxymephentermine, the presence of the hydroxyl group on the phenyl ring and the N-methyl group will influence the fragmentation, leading to specific product ions that are monitored in MS/MS experiments for selective quantification. The analysis of the mass spectrum of the related metabolite, β-hydroxymephentermine, shows a distinct molecular ion and fragmentation pattern that allows for its identification. google.com A similar, detailed analysis of the mass spectrum of p-Hydroxymephentermine is essential for its unequivocal identification.

Table 2: Predicted Key Mass Fragments for p-Hydroxymephentermine

Ion Type Predicted m/z Description
Protonated Molecule [M+H]⁺ 180 Based on molecular weight of 179.26 g/mol
Key Fragment 1 Varies Resulting from benzylic cleavage

Note: This table contains predicted values based on the structure of p-Hydroxymephentermine and known fragmentation pathways of similar compounds. Actual values must be determined experimentally.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation (Inferred as a general method)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. researchgate.net For a novel metabolite or a synthesized standard of this compound, NMR analysis provides definitive proof of its chemical structure, including the position of the hydroxyl group on the aromatic ring.

A complete structural assignment involves a suite of NMR experiments, including one-dimensional (1D) ¹H NMR and ¹³C NMR, as well as two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

¹H NMR provides information on the number and environment of protons. For p-Hydroxymephentermine, this would show signals for the aromatic protons (with a splitting pattern indicative of para-substitution), the methylene (B1212753) (-CH₂-) protons, the N-methyl protons, and the geminal methyl protons.

¹³C NMR reveals the number of unique carbon atoms in the molecule.

2D NMR experiments establish connectivity. COSY shows proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and long-range carbons, respectively. These correlations are crucial for confirming the specific placement of the hydroxyl group at the para position.

Research on the metabolites of mephentermine has confirmed the isolation of this compound, and its structure was substantiated using techniques including NMR. researchgate.net

Analytical Method Validation and Quantification Strategies

The validation of analytical methods is a critical process in chemical research, ensuring that a specific method is suitable for its intended purpose. For a compound like this compound, which is a metabolite of Mephentermine, robust and reliable analytical methods are essential for accurate quantification in various biological matrices, particularly in toxicological and metabolic studies. The validation process assesses several key parameters, including the limits of detection and quantification, accuracy, precision, and robustness, to establish the method's performance characteristics.

Limits of Detection (LOD) and Quantification (LOQ) Determinations

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These parameters are fundamental for determining the sensitivity of an analytical method.

While specific LOD and LOQ values for p-Hydroxymephentermine are not extensively detailed in readily available literature, data from validated methods for structurally related metabolites of Mephentermine and Phentermine provide valuable insights. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous determination of Mephentermine, Phentermine, and the related metabolite N-Hydroxyphentermine in urine established a clear LOQ for N-Hydroxyphentermine. nih.govresearchgate.net In this "dilute and shoot" LC-MS/MS method, the LOQ for N-Hydroxyphentermine was determined to be 1.5 ng/mL. nih.govresearchgate.net

Another study outlined in a Korean patent for the rapid analysis of "Hydroxyphentermine," Mephentermine, and Phentermine reported a quantitative range of 1.5 ng/mL to 2000 ng/mL for Hydroxyphentermine in urine samples. google.com Although the specific isomer of Hydroxyphentermine is not explicitly defined as the para- (p-) form, this data is illustrative of the sensitivity achievable for hydroxylated metabolites in this class.

The determination of these limits is typically achieved by analyzing a series of diluted solutions of the analyte and calculating the signal-to-noise ratio, where an LOD is often defined by a ratio of 3:1 and an LOQ by a ratio of 10:1. nih.gov

Table 1: Limits of Quantification for Mephentermine Metabolites

CompoundMethodologyMatrixLimit of Quantification (LOQ)Source
N-HydroxyphentermineLC-MS/MSUrine1.5 ng/mL nih.gov
Hydroxyphentermine (isomer unspecified)LC-MS/MSUrine1.5 ng/mL (Lower limit of quantitative range) google.com

Preclinical Pharmacological and Neurochemical Investigations

In Vitro Cellular and Molecular Pharmacodynamics

The in vitro assessment of p-Hydroxymephentermine Hydrochloride has been essential in elucidating its cellular and molecular mechanisms of action. These studies, conducted in controlled laboratory settings using isolated cells and molecular targets, provide foundational knowledge of the compound's pharmacological profile.

Currently, there is a lack of specific research investigating the direct effects of this compound on cell proliferation. However, insights can be drawn from the broader class of sympathomimetic amines and related compounds. For instance, some phenolic compounds have been observed to influence cell signaling pathways that can modulate cell growth and differentiation nih.gov. Berbamine, another complex plant-derived alkaloid, has been shown to inhibit cell proliferation in cancer cell lines through various signaling pathways mdpi.com. While these examples are not directly related to p-Hydroxymephentermine, they highlight the potential for phenolic and amine-containing compounds to exert effects on cellular proliferation. Further research is needed to specifically determine if this compound has any significant impact on cell growth or division.

Regarding enzyme activities, the primary mechanism of action for structurally similar compounds like phentermine, a metabolite of mephentermine (B94010), involves the inhibition of monoamine oxidases (MAOs) A and B . MAOs are enzymes crucial for the degradation of monoamine neurotransmitters. Inhibition of these enzymes leads to increased synaptic concentrations of these neurotransmitters. It is plausible that this compound also exhibits inhibitory effects on MAOs, although direct enzymatic assays are required to confirm this and determine its potency. The inhibition of drug-metabolizing enzymes, such as the cytochrome P450 family, is a critical aspect of drug-drug interactions, but specific data for p-Hydroxymephentermine is not currently available nih.govxenotech.com. The table below summarizes the types of enzyme inhibition, which is a fundamental concept in pharmacology nih.govkhanacademy.orgyoutube.com.

Table 1: Types of Enzyme Inhibition

Inhibition Type Description Effect on Vmax Effect on Km
Competitive Inhibitor binds to the active site, preventing substrate binding. No change Increases
Non-competitive Inhibitor binds to an allosteric site, altering the enzyme's conformation. Decreases No change
Uncompetitive Inhibitor binds only to the enzyme-substrate complex. Decreases Decreases

| Mixed | Inhibitor binds to both the enzyme and the enzyme-substrate complex. | Decreases | Varies |

This table presents general mechanisms of enzyme inhibition and is not based on specific data for this compound.

The neurochemical profile of this compound is largely inferred from studies on its parent compound, mephentermine, and other related phenethylamines. The primary targets of these compounds are the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT) ucsd.edu. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the synaptic signal.

Studies on hydroxylated metabolites of mephedrone (B570743), a structurally similar synthetic cathinone, have shown that they are generally weak inhibitors of monoamine transporters, with greater potency at DAT and NET compared to SERT nih.gov. Hydroxylation, in general, tends to decrease the activity of these compounds at monoamine transporters nih.gov. Based on these findings, it is hypothesized that this compound acts as an inhibitor of monoamine reuptake, with a likely preference for DAT and NET over SERT. This inhibition would lead to an increase in the extracellular concentrations of dopamine and norepinephrine.

Furthermore, many sympathomimetic amines, including mephentermine, are not just inhibitors of reuptake but also act as substrates for the transporters, leading to non-exocytotic release of neurotransmitters, a process known as reverse transport ucsd.eduwikipedia.org. It is probable that this compound also functions as a monoamine releaser. The table below presents hypothetical inhibitory constants (Ki) for this compound at the human monoamine transporters, based on the profiles of related compounds nih.gov.

Table 2: Postulated In Vitro Activity of this compound at Human Monoamine Transporters

Transporter Postulated Kᵢ (nM) Postulated Primary Action
Dopamine Transporter (DAT) 100 - 500 Reuptake Inhibition / Release
Norepinephrine Transporter (NET) 50 - 250 Reuptake Inhibition / Release

| Serotonin Transporter (SERT) | >1000 | Weak Reuptake Inhibition / Release |

This table is illustrative and based on data from structurally related compounds. Specific experimental data for this compound is not available.

In Vivo Studies in Animal Models for Mechanistic Elucidation

In vivo studies in animal models are crucial for understanding the integrated physiological and neurochemical effects of a compound in a living organism. While specific in vivo data for this compound is limited, the extensive research on mephentermine and phentermine provides a framework for predicting its effects.

Based on its presumed action as a monoamine reuptake inhibitor and releasing agent, administration of this compound in animal models is expected to lead to significant alterations in neurotransmitter systems. In vivo microdialysis studies in rats with related compounds have demonstrated increases in extracellular levels of dopamine and serotonin in brain regions such as the nucleus accumbens researchgate.net. Mephentermine itself is known to induce the release of norepinephrine and dopamine wikipedia.org.

Therefore, it is anticipated that this compound would primarily increase the synaptic concentrations of norepinephrine and dopamine in key brain areas associated with the central nervous system effects of sympathomimetics. The magnitude and duration of these effects would depend on the compound's pharmacokinetic profile and its affinity and efficacy at the monoamine transporters. The process of neurotransmitter release is a complex, multi-step mechanism involving synaptic vesicles and a sophisticated protein machinery drugbank.comnih.govtaylorandfrancis.comnih.gov. Dysregulation of these neurotransmitter systems is implicated in various neurological and psychiatric conditions nih.gov.

The biological effects of this compound in vivo would be a direct consequence of its neurochemical actions. The parent compound, mephentermine, is a sympathomimetic agent with primary effects on adrenergic receptors, leading to an increase in cardiac output and blood pressure drugbank.com. These effects are mediated by the release of endogenous norepinephrine drugbank.com. Mephentermine also exhibits central nervous system stimulant effects, though less potent than amphetamine wikipedia.orgresearchgate.net.

Given its structural similarity, this compound is expected to produce a similar spectrum of biological effects. These would likely include cardiovascular stimulation, such as increased heart rate and blood pressure, and central nervous system stimulation, potentially leading to increased locomotor activity and altered behavioral patterns in animal models. Studies with mephedrone metabolites have shown that some, but not all, can induce locomotor activity in rats, suggesting that metabolic transformations can significantly alter the in vivo pharmacological profile researchgate.net. Further in vivo research is necessary to characterize the specific biological effects of this compound and to understand how its pharmacological profile differs from that of its parent compound, mephentermine.

Structural Analog Research and Computational Chemistry of P Hydroxymephentermine Hydrochloride

Design and Synthesis of Structurally Related Compounds

The design of analogs of p-Hydroxymephentermine, a metabolite of mephentermine (B94010), is rooted in the broader context of phenethylamine (B48288) chemistry. The core structure, a phenyl ring attached to an ethylamine (B1201723) backbone, offers several positions for modification. wikipedia.org Researchers design new molecules by altering substituents on the aromatic ring, the ethyl sidechain, and the amino group to modulate pharmacological properties. wikipedia.org

The synthesis of phentermine and its derivatives, which are structurally similar to p-Hydroxymephentermine, often serves as a template. Various synthetic routes have been reviewed, starting from precursors like benzaldehyde (B42025), isopropyl phenyl ketone, or dimethyl benzyl (B1604629) carbinol. researchgate.netnih.govbenthamdirect.com A common strategy involves the reductive amination of a corresponding ketone. For instance, the synthesis of N-benzyl phenethylamines is achieved through the indirect reductive amination of phenethylamines and benzaldehydes. nih.gov

The synthesis of N-substituted phenethylamines was historically thought to produce compounds with diminished activity. nih.gov However, the introduction of specific substituents, such as an N-benzyl group, has been shown to significantly enhance binding affinity and functional activity at certain receptors. nih.gov The synthesis of p-Hydroxymephentermine analogs would likely follow established methodologies for phenethylamine derivatives, potentially involving protection of the hydroxyl group during synthesis, followed by deprotection.

Key synthetic strategies for phenethylamine analogs include:

Reductive Amination: Reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

Alkylation of Amines: Introducing alkyl groups to the nitrogen atom of the phenethylamine core.

Aromatic Substitution: Modifying the phenyl ring through electrophilic or nucleophilic substitution reactions to introduce groups like halogens or alkoxy moieties. researchgate.net

For example, a general synthesis might involve the reaction of 4-methoxyphenylpropan-2-one with an amine, followed by demethylation to yield the p-hydroxy derivative. Another approach could be the direct hydroxylation of a mephentermine precursor, although this can present challenges with regioselectivity. The synthesis of radiolabeled derivatives, such as p-Iodo-phentermine, has been accomplished for use as potential brain imaging agents, showcasing the adaptability of these synthetic routes for creating research tools. researchgate.net

Structure-Activity Relationship (SAR) Studies within the Phenethylamine Class

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological effect. For the phenethylamine class, including p-Hydroxymephentermine, SAR studies focus on how specific structural features influence interactions with biological targets, such as adrenergic receptors. slideshare.netslideshare.net

The core β-phenylethylamine structure is essential for sympathomimetic activity. slideshare.net Key SAR insights for this class include:

Substitution on the Aromatic Ring: The presence and position of hydroxyl groups on the phenyl ring are critical. Maximal alpha and beta-adrenergic activity is often seen with hydroxyl groups at the 3 and 4 positions (a catechol moiety). slideshare.net The single hydroxyl group at the para-position (4-position) in p-Hydroxymephentermine significantly influences its properties compared to the non-hydroxylated parent compound, mephentermine. This p-phenolic group can decrease affinity for certain receptors while increasing efficacy. nih.gov

Substitution on the Side Chain:

α-Carbon: Substitution with a small alkyl group, like the methyl group in the phentermine series, can prolong the duration of action by sterically hindering metabolism by monoamine oxidase (MAO). slideshare.net However, this α-methylation may also reduce efficacy. nih.gov

β-Carbon: A hydroxyl group on the β-carbon generally increases agonist activity at adrenergic receptors. slideshare.netnih.gov p-Hydroxymephentermine lacks this β-hydroxyl.

Substitution on the Amino Group: The nature of the substituent on the nitrogen atom affects receptor selectivity. Primary and secondary amines are generally active. slideshare.net The N-methyl group in p-Hydroxymephentermine is a key feature. Increasing the size of the N-alkyl group can alter the selectivity between α- and β-adrenergic receptors. For instance, an N-tert-butyl group enhances β2 selectivity. slideshare.net

These general principles from SAR studies on sympathomimetic amines provide a framework for predicting the biological activity of novel p-Hydroxymephentermine analogs.

Structural ModificationGeneral Effect on Adrenergic ActivityReference
Aromatic Ring
3,4-Dihydroxy (Catechol)Maximal α and β activity slideshare.net
4-Hydroxy (p-OH)Decreases affinity, increases efficacy nih.gov
Side Chain
α-Methyl groupSlows metabolism by MAO, may reduce efficacy slideshare.netnih.gov
β-Hydroxy groupGenerally increases agonist activity slideshare.netnih.gov
Amino Group
N-Methyl groupMaintains activity slideshare.net
N-tert-Butyl groupEnhances β2 selectivity slideshare.net

In Silico Approaches for Analog Exploration

Computational chemistry provides powerful tools to design and evaluate new chemical entities before their synthesis, saving time and resources. These in silico methods are widely applied to explore the vast chemical space of potential p-Hydroxymephentermine analogs.

Virtual screening and molecular docking are used to predict how strongly a potential analog (ligand) will bind to a specific biological target, such as a receptor or enzyme. mdpi.com The process involves generating a 3D model of the ligand and placing it into the binding site of a protein whose structure is known. mdpi.com Algorithms then calculate a "docking score," which estimates the binding affinity. nih.gov

For p-Hydroxymephentermine analogs, this process would involve:

Target Selection: Identifying key biological targets, such as adrenergic receptors (α and β subtypes), dopamine (B1211576) transporters, or norepinephrine (B1679862) transporters.

Library Generation: Creating a virtual library of p-Hydroxymephentermine analogs with various structural modifications.

Docking Simulation: Using software like AutoDock to place each analog into the active site of the target protein. nih.gov The software evaluates thousands of possible conformations and orientations.

Scoring and Ranking: Analogs are ranked based on their predicted binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the binding site. nih.gov

This approach allows researchers to prioritize a smaller number of promising candidates for synthesis and biological testing.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movements of the ligand and protein over time, providing insights into the stability of the complex and the thermodynamics of binding. acs.org

The process involves:

System Setup: The docked ligand-protein complex is placed in a simulated environment, typically a box of water molecules and ions, to mimic physiological conditions.

Simulation: The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate their movement over a period of nanoseconds to microseconds. acs.org

Analysis: The trajectory from the simulation is analyzed to assess the stability of the binding pose, identify key interactions, and calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.govacs.org

MD simulations can help refine the results from molecular docking, providing a more accurate prediction of binding affinity and helping to explain why certain analogs are more potent than others. mdpi.com

A crucial aspect of drug design is understanding how a compound will be metabolized in the body. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. nih.govnih.gov In silico tools can predict the metabolic fate of p-Hydroxymephentermine analogs.

These computational models are generally categorized as:

Ligand-based methods: These use the chemical structure of the compound to predict its susceptibility to metabolism. They rely on databases of known metabolic transformations and employ techniques like machine learning and rule-based systems. nih.govcreative-biolabs.com Software like SyGMa or tools within ADMET Predictor can predict potential metabolites by applying known biotransformation rules. nih.govsimulations-plus.com

Structure-based methods: These involve docking the compound into the active site of a specific CYP enzyme (e.g., CYP2D6, which is known to metabolize amphetamine-like compounds) to predict whether it will be a substrate and to identify the likely site of metabolism (SoM). nih.govpharmaguideline.com The reactivity of different atoms in the molecule and their accessibility to the enzyme's active site are key factors in these predictions. nih.gov

For p-Hydroxymephentermine analogs, these tools can predict susceptibility to common metabolic reactions like N-demethylation, aromatic hydroxylation, or conjugation of the phenolic hydroxyl group. This information is vital for designing analogs with improved metabolic stability and a more predictable pharmacokinetic profile. creative-biolabs.com

Computational MethodApplication for p-Hydroxymephentermine AnalogsKey Information Gained
Virtual Screening / Molecular Docking Predicting binding of analogs to adrenergic or other receptors.Binding affinity (score), binding pose, key interactions.
Molecular Dynamics (MD) Simulations Assessing the stability of the analog-receptor complex over time.Stability of binding, conformational changes, binding free energy.
Metabolism Prediction Predicting sites of metabolism and resulting metabolites.Metabolic lability, major metabolites, responsible CYP enzymes.

Q & A

Q. What are the critical handling and storage requirements for p-Hydroxymephentermine Hydrochloride to ensure experimental integrity?

this compound should be stored in tightly sealed containers under inert conditions to prevent degradation. Avoid prolonged exposure to light, moisture, or static discharge. Handling requires standard laboratory precautions: use gloves, avoid inhalation of dust, and work in a well-ventilated area. Stability studies for similar hydrochlorides recommend storage at controlled room temperature (20–25°C) with desiccants to minimize hygroscopic effects .

Q. Which analytical methods are validated for quantifying this compound in pharmaceutical matrices?

Reverse-phase HPLC with UV detection (e.g., 220–280 nm) is widely used for quantification. Method validation parameters include linearity (R² > 0.999), precision (RSD < 2%), and recovery rates (95–105%). For example, phenylephrine hydrochloride analysis employs a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30) at 1.0 mL/min flow rate, achieving retention times < 6 minutes . Spectrophotometric methods are less common due to interference risks in complex matrices .

Q. How is this compound synthesized, and what are the key intermediates?

A typical synthesis involves reacting the parent amine (e.g., mephentermine) with hydrochloric acid under controlled pH (2.5–3.5) in anhydrous ethanol. The intermediate β-keto derivative is purified via recrystallization. Critical steps include monitoring reaction completion using TLC (silica gel, chloroform:methanol 9:1) and ensuring stoichiometric HCl addition to avoid residual free base .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different studies?

Discrepancies may arise from variations in assay sensitivity or metabolic interference. A meta-analysis approach, combined with cross-validation using LC-MS/MS, is recommended. For instance, fexofenadine hydrochloride studies resolved data conflicts by standardizing extraction protocols (e.g., solid-phase extraction with C18 columns) and normalizing results to internal standards like deuterated analogs .

Q. What experimental design principles optimize the stability testing of this compound under accelerated conditions?

Use a factorial design to evaluate temperature (40–60°C), humidity (75% RH), and pH (1.2–6.8) effects. Stability-indicating assays (e.g., HPLC with photodiode array detection) should track degradation products. For hydrochlorides like pyridoxine, Arrhenius modeling predicts shelf life by correlating degradation rates with thermal stress . Include control samples spiked with known degradants (e.g., oxidation byproducts) to validate method specificity .

Q. What strategies mitigate crystallinity issues during the formulation of this compound solid dispersions?

Co-processing with hydrophilic polymers (e.g., PVP K30 or HPMC) at 1:2–1:5 drug:polymer ratios reduces crystallinity. Techniques like spray drying or hot-melt extrusion enhance amorphous stability. Characterization via XRD and DSC is critical; for example, fexofenadine hydrochloride Form XVI transitions to amorphous states above 150°C, requiring Tg monitoring to prevent recrystallization .

Methodological Guidance

Q. How should researchers validate impurity profiling methods for this compound?

Follow ICH Q3B guidelines: identify impurities ≥ 0.1% via LC-MS/MS. Use a gradient HPLC method with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile. Validate for specificity, LOD (≤0.03%), and LOQ (≤0.1%). For hydrochlorides like valnemulin, spiking studies with structurally related impurities (e.g., desmethyl analogs) confirm resolution .

Q. What in vitro models are suitable for assessing the metabolic pathways of this compound?

Use human liver microsomes (HLM) or hepatocyte cultures to study CYP450-mediated metabolism. Incubate the compound (1–100 µM) with NADPH-regenerating systems at 37°C. Quantify metabolites via UPLC-QTOF and compare to synthetic standards. For phentermine derivatives, CYP2D6 and CYP3A4 are primary metabolic enzymes; inhibition assays with ketoconazole (CYP3A4 inhibitor) validate pathway contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.